Product packaging for Methyl 12-oxododecanoate(Cat. No.:CAS No. 2009-59-8)

Methyl 12-oxododecanoate

Cat. No.: B8698108
CAS No.: 2009-59-8
M. Wt: 228.33 g/mol
InChI Key: QFZLQCAXDXMEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 12-oxododecanoate (B1258333) is a derivative of dodecanoic acid, a 12-carbon saturated fatty acid. Its chemical identity is defined by a methyl ester at one end of the carbon chain (C1) and a ketone functional group at the other (C12). This structure provides two reactive sites, allowing for a diverse array of chemical transformations.

Table 1: Physicochemical Properties of Methyl 12-oxododecanoate

Property Value
CAS Number 2009-59-8 chemsrc.com
Molecular Formula C₁₃H₂₄O₃
Molecular Weight 228.33 g/mol
Appearance Colorless oil or solid

| Synthesis Method | Ozonolysis of cyclododecene (B75492) nih.gov |

Note: The table above is interactive and allows for sorting.

This compound belongs to the class of oxo-fatty acid methyl esters (oxo-FAMEs). Oxo fatty acids are naturally occurring or synthetic fatty acids that contain one or more ketone functional groups along their aliphatic chain. The presence and position of the oxo group significantly influence the molecule's physical and chemical properties compared to their non-oxidized fatty acid counterparts.

In saturated fatty acid methyl esters, the protons on the carbons adjacent (alpha) to the oxo group exhibit characteristic signals in NMR spectroscopy, which helps in their structural identification. aocs.org For instance, in related compounds like 10-oxostearic acid, the protons alpha to the oxo group show signals at 2.27-2.38 ppm. aocs.org Research on oxo-FAMEs often focuses on how the ketone group's position affects reactivity, spectroscopic properties, and potential applications. This compound is particularly notable because its terminal oxo group makes it an ideal precursor for producing linear, bifunctional molecules without the risk of chain cleavage that can occur with ketones at internal positions.

The true significance of this compound lies in its role as a versatile platform chemical, particularly in the production of bio-based polymers and other valuable materials. nih.govresearchgate.net Its dual functionality allows it to be a bridge between renewable feedstocks and high-performance industrial products.

A primary application is its role as a precursor to Dodecanedioic acid (DDA), a key monomer for producing nylon-6,12. nih.gov DDA is in high demand for manufacturing heat and chemical-resistant sheaths and other technical materials. nih.gov Furthermore, this compound can be converted into other important bifunctional monomers. For example, it can be hydrogenated to form methyl 12-hydroxydodecanoate or undergo reductive amination to produce methyl 12-aminododecanoate, a direct precursor for Polyamide-12. tu-dortmund.dersc.org

The synthesis of these monomers from this compound, which can itself be derived from renewable plant oils, represents a significant step towards creating more sustainable "green" chemicals and reducing reliance on petrochemicals. nih.govnih.govresearchgate.net

Table 2: Key Synthetic Transformations of this compound

Precursor / Starting Material Reaction Product Significance
Methyl 10-undecenoate (from Castor oil) Hydroformylation This compound Production from renewable oleochemicals. nih.govresearchgate.net
This compound Oxidation Dodecanedioic acid (DDA) Monomer for Nylon-6,12. nih.gov
This compound Hydrogenation Methyl 12-hydroxydodecanoate Precursor for polyesters and other polymers. tu-dortmund.de
This compound Oximation followed by Reduction Methyl 12-aminododecanoate Monomer for Polyamide-12. rsc.org

| This compound | Wittig Reaction | Various unsaturated fatty esters | Synthesis of complex, specifically designed fatty acids for research. researchgate.netcapes.gov.br |

Note: The table above is interactive and allows for sorting.

Historically, the synthesis of compounds like this compound often relied on classical organic chemistry methods. One established route involves the ozonolysis of cyclododecene, a petrochemical-derived starting material. nih.gov It has also been used as a key intermediate in multi-step syntheses, such as the Wittig reaction, to prepare specifically labeled or geometrically pure isomers of more complex fatty acids for metabolic studies. researchgate.netcapes.gov.br

The research trajectory for this compound is now moving decisively towards more sustainable and efficient production methods. A major area of development is the catalytic hydroformylation of unsaturated fatty acid esters derived from plant oils like rapeseed and castor oil. nih.govresearchgate.netresearchgate.net Recent studies have demonstrated highly efficient, continuous production systems using rhodium catalysts in aqueous, biphasic environments, which allow for easy catalyst recycling and result in high yields and productivity. nih.govresearchgate.net These processes achieve excellent space-time yields (e.g., 76.5 kg h⁻¹ m⁻³) with minimal catalyst loss, making the production economically viable on an industrial scale. nih.gov

Alongside catalytic routes, biotransformation is an emerging frontier. Research has explored using yeast strains, such as Candida tropicalis, to convert renewable feedstocks like methyl laurate (derived from coconut or palm kernel oil) into DDA, a process where an oxo-intermediate is mechanistically involved. nih.govmatec-conferences.org More advanced synthetic biology approaches are designing multi-enzymatic cascades in engineered microbes like E. coli to produce DDA from linoleic acid, aiming for even higher efficiency and sustainability. nih.gov These biological and chemo-catalytic advancements highlight a clear trend towards integrating renewable resources into the production of essential platform chemicals like this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24O3 B8698108 Methyl 12-oxododecanoate CAS No. 2009-59-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2009-59-8

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

methyl 12-oxododecanoate

InChI

InChI=1S/C13H24O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h12H,2-11H2,1H3

InChI Key

QFZLQCAXDXMEFE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCC=O

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 12 Oxododecanoate

Oxidative Cleavage Approaches

Oxidative cleavage is a powerful synthetic tool for the transformation of carbon-carbon double bonds into carbonyl functionalities. This approach is central to the synthesis of Methyl 12-oxododecanoate (B1258333) from larger cyclic or unsaturated precursors. Methodologies range from classical ozonolysis to modern catalytic systems, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.

Ozonolysis Reactions for Targeted Functionalization

Ozonolysis is a robust and widely employed method for the oxidative cleavage of alkenes. The reaction proceeds via the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent workup of this intermediate determines the final product, which can be an aldehyde, ketone, carboxylic acid, or alcohol.

The selective ozonolysis of a single double bond in a polyunsaturated system like 1,5,9-cyclododecatriene presents a strategic approach to producing long-chain functionalized molecules. pharmainfo.inresearchgate.netresearchgate.net 1,5,9-cyclododecatriene, a readily available industrial chemical derived from the trimerization of butadiene, can be subjected to controlled mono-ozonolysis. nih.gov By carefully controlling the stoichiometry of ozone, it is possible to cleave one of the three double bonds, leaving the other two intact. researchgate.netresearchgate.net The resulting ozonide can then be processed to yield a linear C12 chain with terminal functional groups. Subsequent oxidative or reductive workup and further chemical modifications can lead to the desired oxo-ester.

The general strategy involves dissolving the triene in a non-participating solvent, cooling it to a low temperature (typically -78 °C), and bubbling a stream of ozone-enriched oxygen through the solution until a stoichiometric amount has been absorbed. The choice of workup conditions is crucial for obtaining the aldehyde functionality.

ParameterConditionPurpose
Starting Material 1,5,9-cyclododecatrieneC12 cyclic precursor
Reagent Ozone (O₃)Cleavage of C=C bond
Stoichiometry ~1 equivalentSelective cleavage of one double bond
Temperature -78 °CTo stabilize the ozonide intermediate
Workup Reductive (e.g., DMS, Zn/H₂O)To generate the aldehyde product

A more direct route involves the ozonolysis of cyclododecene (B75492). Since cyclododecene contains only one double bond, the issue of selective mono-ozonolysis is circumvented, leading to a more straightforward reaction profile. The cleavage of the C12 ring of cyclododecene directly produces a linear 12-carbon chain with functional groups at both ends.

The reaction is typically carried out by dissolving cyclododecene in a solvent such as methanol (B129727) or a mixture of methanol and dichloromethane. Methanol can participate in the reaction after the ozonide is formed, leading to the formation of α-methoxy hydroperoxides. The presence of a participating solvent like methanol can influence the reaction mechanism and the subsequent workup steps required to isolate the target aldehyde-ester.

The final step after the initial reaction with ozone is the decomposition of the ozonide intermediate. To obtain the aldehyde functionality required for Methyl 12-oxododecanoate, a reductive workup is necessary. masterorganicchemistry.com An oxidative workup would lead to the formation of a carboxylic acid at the cleaved position.

Common reducing agents for this purpose include dimethyl sulfide (DMS) and zinc dust with water. masterorganicchemistry.com Dimethyl sulfide is often preferred as it is a mild reducing agent and the byproduct, dimethyl sulfoxide (DMSO), is easily removed. masterorganicchemistry.com The ozonide is reduced to dodecanedial. One of the aldehyde groups is then selectively protected or esterified to yield the final product, this compound. The mechanism involves the reduction of the peroxide linkage in the ozonide, preventing over-oxidation to the carboxylic acid. msu.edu

Reducing AgentByproductKey Features
Dimethyl Sulfide (DMS) Dimethyl Sulfoxide (DMSO)Mild conditions, volatile byproduct
Zinc (Zn) Zinc Oxide (ZnO)Heterogeneous, requires acidic or neutral conditions
Triphenylphosphine (PPh₃) Triphenylphosphine Oxide (Ph₃PO)Homogeneous, byproduct can be difficult to remove

Catalytic Oxidative Cleavage of Epoxidized Fatty Acid Derivatives

While ozonolysis is effective, it requires specialized equipment for ozone generation and operates at very low temperatures, posing safety concerns. mdpi.comrsc.orgmsu.edu Catalytic oxidative cleavage methods using safer oxidants like hydrogen peroxide have emerged as attractive alternatives. mdpi.com These methods are particularly relevant for converting bio-based feedstocks.

Vernonia oil, extracted from the seeds of Vernonia galamensis, is a unique vegetable oil because it is naturally rich in vernolic acid, a cis-12,13-epoxy-cis-9-octadecenoic acid. ajol.infocsic.es This naturally occurring epoxide functionality makes Vernonia oil an excellent renewable feedstock for producing valuable chemicals. ajol.info The synthesis of this compound from this source involves the cleavage of the carbon-carbon bond adjacent to the epoxide ring.

The process typically begins with the transesterification of Vernonia oil to produce methyl vernolate. This epoxidized fatty acid methyl ester can then undergo oxidative cleavage. Various catalytic systems, often based on transition metals like tungsten, have been developed for this transformation. rsc.orgrsc.org For instance, a system using hydrogen peroxide as the oxidant in the presence of a tungsten-based catalyst can effectively cleave the epoxide, leading to the formation of an aldehyde. This "green chemistry" approach avoids harsh reagents and can often be performed under milder conditions than traditional methods. rsc.org

FeedstockKey IntermediateCatalytic System ExampleProduct
Vernonia Oil Methyl VernolateH₂O₂ / Tungsten CatalystThis compound

This route not only provides a pathway to the target molecule but also valorizes a renewable resource, aligning with the principles of sustainable chemistry. researchgate.net

Periodate (B1199274) Oxidation of Hydroxy Epoxides

The synthesis of this compound can be envisaged through the oxidative cleavage of a suitable precursor. One potential route involves the periodate oxidation of a dihydroxy derivative of a C12 fatty acid ester. While direct periodate oxidation of a hydroxy epoxide is not the standard method, a plausible pathway involves the initial conversion of a hydroxy epoxide to a triol.

This transformation can be achieved by the acid-catalyzed hydrolysis of the epoxide ring of a precursor like methyl 12-hydroxy-9,10-epoxyoctadecanoate. This would yield a vicinal diol moiety at the C9 and C10 positions, alongside the existing hydroxyl group at C12. The resulting triol, methyl 9,10,12-trihydroxyoctadecanoate, can then be subjected to oxidative cleavage with sodium periodate (NaIO₄).

Sodium periodate is a selective oxidizing agent that cleaves the carbon-carbon bond of vicinal diols (1,2-diols) to form two carbonyl compounds chemistrysteps.commasterorganicchemistry.comucalgary.ca. In this proposed sequence, the cleavage of the C9-C10 bond of the triol would result in the formation of two aldehyde fragments. The fragment containing the ester group would be this compound. This method's effectiveness is contingent on the successful and selective hydrolysis of the epoxide to the triol and the subsequent clean cleavage by the periodate. A one-pot method for the oxidative cleavage of internal alkenes to aldehydes using hydrogen peroxide and sodium periodate with an iron catalyst has been developed for unsaturated fatty acids and esters, achieving high yields nih.gov.

Room-Temperature Oxidative Cleavage with Tungsten Catalysts and Hydrogen Peroxide

A more direct approach to aldehyde synthesis from unsaturated fatty esters involves oxidative cleavage using tungsten catalysts in the presence of hydrogen peroxide. This methodology has been investigated for the conversion of methyl oleate into aldehydes. The reaction typically proceeds via the formation of an epoxide intermediate, which is then cleaved.

The catalytic system often employs a water-soluble tungsten catalyst combined with a phase-transfer agent to facilitate the reaction in biphasic systems rsc.org. The use of hydrogen peroxide as the oxidant is environmentally benign as it produces only water as a byproduct rsc.org. Research has focused on developing both homogeneous and heterogeneous tungsten-based catalysts to improve efficiency and catalyst stability. For instance, surfactant-capped tungsten oxide nanoparticles and high surface area mesoporous tungsten oxide/γ-alumina mixed metal oxides have been explored rsc.org.

The reaction conditions, such as temperature and the ratio of reactants, are crucial for achieving high selectivity towards the desired aldehyde products while minimizing over-oxidation to carboxylic acids.

Thermal Cleavage of β-Hydroxy Hydroperoxides derived from Fatty Esters

Another innovative method for the synthesis of aldehydes from fatty esters is the thermal cleavage of β-hydroxy hydroperoxides. This process involves a two-step sequence. First, the unsaturated fatty ester is epoxidized. The resulting epoxide is then reacted with hydrogen peroxide in the presence of a catalyst, such as tungstic acid or phosphotungstic acid, to form a β-hydroxy hydroperoxide.

Studies on epoxidized methyl oleate have shown that tungstic acid and phosphotungstic acid catalysts can achieve high selectivities (92-93%) for the formation of the desired β-hydroxy hydroperoxide, minimizing the formation of the corresponding 1,2-diol. The isolated β-hydroxy hydroperoxide can then be subjected to thermal cleavage to yield the desired aldehyde products. Research has demonstrated that performing the thermal cleavage in a continuous flow system can enhance the selectivity towards aldehydes and limit the formation of byproducts.

Hydroformylation and Hydroaminomethylation Strategies

Hydroformylation, or oxo synthesis, is a powerful industrial process for the production of aldehydes from alkenes. This reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond.

Rhodium-Catalyzed Hydroformylation of Unsaturated Methyl Esters (e.g., Methyl 10-undecenoate)

The rhodium-catalyzed hydroformylation of unsaturated methyl esters, such as Methyl 10-undecenoate, is a direct route to obtaining linear aldehydes like this compound nih.govnih.gov. Methyl 10-undecenoate, derivable from castor oil, serves as a renewable feedstock for this process. The reaction is typically carried out using a rhodium catalyst complexed with a phosphine or phosphite ligand.

The choice of ligand plays a crucial role in determining the regioselectivity of the reaction, favoring the formation of the linear aldehyde over the branched isomer. High pressures of syngas (a mixture of carbon monoxide and hydrogen) and elevated temperatures are generally required to drive the reaction efficiently. Research has shown that with appropriate catalyst systems, high conversions and selectivities for the desired linear aldehyde can be achieved mdpi.com.

Rhodium-Catalyzed Hydroformylation of Methyl 10-undecenoate

Catalyst SystemLigandKey FindingsReference
Rhodium precursorBiphephosExcellent regioselectivity with linear to branched ratios up to 99:1. mdpi.com
[Rh(acac)(CO)₂]TriphenylphosphineUsed in an ionic liquid/heptane biphasic system for reductive hydroformylation. nih.govresearchgate.net
Rhodium-on-aluminaTriphenylphosphiteAchieved essentially quantitative conversion in about 40 minutes at 120°C and 850–900 psig. doi.org

Development of Aqueous Biphasic Systems with Cyclodextrin Mediation

A significant advancement in the hydroformylation of long-chain unsaturated esters is the development of aqueous biphasic catalysis. This approach addresses the challenge of separating the homogeneous catalyst from the organic product phase, which is crucial for catalyst recycling and product purity. In this system, a water-soluble rhodium catalyst is dissolved in the aqueous phase, while the substrate and product remain in the organic phase.

However, the low solubility of hydrophobic substrates like Methyl 10-undecenoate in the aqueous catalyst phase can lead to low reaction rates. To overcome this limitation, cyclodextrins are employed as mass transfer agents nih.govnih.govrsc.org. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility in the aqueous phase and facilitating their interaction with the water-soluble catalyst rsc.orgresearchgate.net. The use of randomly methylated β-cyclodextrins has been shown to be particularly effective in this regard rsc.org.

Aqueous Biphasic Hydroformylation with Cyclodextrin Mediation

SubstrateCatalyst SystemCyclodextrinKey FindingsReference
Methyl 10-undecenoateRh-catalyzedNot specifiedHigh yields and productivity for this compound. nih.govnih.gov
1-DeceneRh/TPPTS and Rh/sulfoxantphosRandomly methylated β-cyclodextrinExcellent chemoselectivity (>99%) towards the linear aldehyde. rsc.org
Higher olefinsRh-TPPTSMixtures of randomly methylated cyclodextrinsA marked positive non-linear effect on conversion was observed with cyclodextrin mixtures. researchgate.net

Optimization of Reaction Conditions and Catalyst Recycling Protocols

The economic viability of the hydroformylation process heavily relies on the efficient recycling of the expensive rhodium catalyst. Aqueous biphasic systems offer a straightforward method for catalyst recycling by simple decantation of the organic product phase, leaving the catalyst-containing aqueous phase to be reused nih.govnih.gov.

Significant research efforts have been directed towards optimizing the reaction conditions to maximize catalyst activity, stability, and recyclability. This includes tailoring the experimental design to efficiently explore the effects of various parameters such as temperature, pressure, catalyst concentration, and ligand-to-metal ratio nih.govnih.gov. For instance, a tailored experimental design reduced the number of experiments needed for optimization from nearly 200 to 39 without compromising predictive accuracy nih.govnih.gov.

Furthermore, the development of continuous processes in miniplants has demonstrated the potential for achieving low rhodium loss and excellent space-time yields, making the process more industrially attractive nih.govnih.gov. In one study, a continuous miniplant operation achieved a low rhodium loss of 0.018% per hour with rhodium levels in the product as low as 79 ppb nih.govnih.gov. Various strategies for catalyst recycling have been explored, including the use of ionic liquids as the catalyst phase and extraction with supercritical CO₂ nih.govrsc.org.

Catalyst Recycling in Hydroformylation

Catalyst SystemRecycling MethodKey FindingsReference
Rh-catalyzed, cyclodextrin-mediatedDecantation in aqueous biphasic systemMaintained 30% of its native activity. nih.govnih.gov
Rhodium/trialkylaminesIonic liquid/heptane biphasic system with decantationCatalytic ionic liquid layer could be recycled at least nine times with limited rhodium leaching. nih.gov
Rhodium-on-aluminaFiltration, distillation, and resupporting the catalystThe process was repeated 9 times without significant loss of catalyst activity. doi.org

Continuous Flow Processes for Enhanced Productivity

The synthesis of long-chain keto-esters such as this compound can be significantly optimized through the adoption of continuous flow chemistry. nih.gov This methodology offers substantial advantages over traditional batch processing, including enhanced reaction efficiency, improved safety profiles, and greater scalability. riken.jpmdpi.com In a continuous flow system, reagents are pumped through a network of tubes or channels, often passing through heated or cooled zones and packed beds containing catalysts or immobilized reagents. researchgate.net This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity of the final product. organic-chemistry.org

The application of continuous flow technology is particularly advantageous for esterification and oxidation reactions, which are central to the synthesis of this compound. For instance, the esterification of carboxylic acids with alcohols can be performed with high efficiency in a flow reactor packed with a solid acid catalyst. This approach simplifies the purification process as the catalyst is retained within the reactor, allowing for the continuous collection of the ester product. riken.jp Similarly, oxidation reactions to introduce the keto group can be managed more safely and efficiently in flow, especially when dealing with exothermic reactions or unstable intermediates. The high surface-area-to-volume ratio in microreactors facilitates rapid heat dissipation, preventing thermal runaways and the formation of side products. nih.gov

The table below illustrates the potential for enhanced productivity in the synthesis of esters using continuous flow processes compared to traditional batch methods.

ParameterBatch ProcessContinuous Flow Process
Reaction Time Several hours to daysMinutes to a few hours
Yield Moderate to goodGood to excellent
Product Purity Often requires extensive purificationHigh purity, sometimes without further purification
Scalability Limited by reactor sizeEasily scalable by extending operation time or "numbering-up" reactors
Safety Risk of thermal runaway with exothermic reactionsExcellent heat transfer minimizes safety risks

Stereoselective and Regioselective Synthetic Pathways

While this compound is a saturated molecule, the synthesis of its unsaturated analogs or precursors often relies on stereoselective methods to control the geometry of carbon-carbon double bonds. The Wittig reaction is a powerful tool for this purpose, allowing for the formation of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. wikipedia.orgmnstate.edu The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.

Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) typically lead to the formation of (Z)-alkenes with high selectivity, especially under salt-free conditions. wikipedia.orgresearchgate.net The reaction is believed to proceed through an early, kinetically controlled transition state that minimizes steric interactions, favoring the cis geometry of the resulting alkene.

Stabilized ylides (where the attached group is an electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes. researchgate.net These ylides are more stable and the reaction is thermodynamically controlled, proceeding through a lower-energy transition state that leads to the more stable trans alkene.

For the synthesis of long-chain unsaturated esters, the choice of ylide is crucial for achieving the desired stereoisomer. For example, in the synthesis of an unsaturated precursor to a long-chain ester, reacting an aldehyde with a non-stabilized ylide would be the preferred method for obtaining a (Z)-alkene. Conversely, a stabilized ylide would be employed to obtain the (E)-isomer.

The Schlosser modification of the Wittig reaction provides a method to obtain (E)-alkenes from non-stabilized ylides. This involves the use of a strong base at low temperatures to deprotonate the betaine intermediate, followed by protonation to form the more stable threo-betaine, which then eliminates to give the (E)-alkene. wikipedia.org

The following table summarizes the expected stereochemical outcomes of Wittig reactions with different types of ylides.

Ylide TypeR Group on YlideTypical Reaction ConditionsMajor Alkene Isomer
Non-stabilizedAlkylSalt-free, aprotic solvent(Z)-alkene
Stabilized-COOR, -CORProtic or aprotic solvent(E)-alkene
Schlosser ModificationAlkylStrong base (e.g., PhLi), low temperature(E)-alkene

The synthesis of this compound requires precise control over the position of the oxo group at the C12 position. This regioselectivity is typically achieved by starting with a precursor that already has a functional group at the desired carbon. A common and effective strategy is the oxidation of Methyl 12-hydroxydodecanoate. nih.govresearchgate.net This precursor can be synthesized through various methods that ensure the hydroxyl group is located at the terminal end of the carbon chain.

One such method involves the ω-hydroxylation of dodecanoic acid methyl ester using biocatalysts, such as monooxygenases. nih.gov These enzymes can selectively introduce a hydroxyl group at the terminal methyl group of the fatty acid ester. Another approach is the chemical synthesis from 12-hydroxydodecanoic acid, which can be obtained from natural sources or through multi-step synthetic routes.

An alternative strategy for introducing the C12-oxo functionality involves the oxidative cleavage of a precursor containing a double bond at a specific position. For example, vernolic acid, a naturally occurring epoxy fatty acid, can be cleaved to produce 12-oxododecanoic acid. google.com The epoxy group directs the cleavage to the correct position, ensuring the formation of the desired keto acid.

The table below outlines different precursors and methods for the regioselective synthesis of this compound or its immediate precursors.

PrecursorMethodResulting Intermediate
Dodecanoic acid methyl esterω-Hydroxylation (biocatalytic)Methyl 12-hydroxydodecanoate
12-Hydroxydodecanoic acidEsterificationMethyl 12-hydroxydodecanoate
Vernolic acidOxidative cleavage12-Oxododecanoic acid
Cyclic ketone (e.g., cyclododecanone)Baeyer-Villiger oxidationLactone (precursor to 12-hydroxydodecanoic acid)

Deuterium Labeling and Isotopic Enrichment for Mechanistic Studies

Deuterium labeling and isotopic enrichment are invaluable tools for elucidating reaction mechanisms in organic synthesis. beilstein-journals.orgnih.gov By replacing hydrogen atoms with deuterium, a heavier isotope, it is possible to track the fate of specific atoms throughout a reaction sequence and to probe the nature of transition states through the kinetic isotope effect (KIE). beilstein-journals.org

In the context of this compound synthesis, isotopic labeling can provide insights into several key transformations. For instance, in the Baeyer-Villiger oxidation of a cyclic ketone to a lactone (a potential precursor to 12-hydroxydodecanoic acid), labeling with oxygen-18 (¹⁸O) has been instrumental in confirming the Criegee intermediate as part of the reaction mechanism. lscollege.ac.inwikipedia.orgnih.gov These experiments demonstrated that the oxygen atom inserted into the carbon backbone originates from the peroxyacid, and they helped to elucidate the stereoretentive nature of the migrating group. wikipedia.org

Similarly, deuterium labeling can be used to study the mechanism of C-H activation in the ω-hydroxylation of dodecanoic acid methyl ester. By preparing a substrate with deuterium atoms at the C12 position, it is possible to determine whether the C-H bond is broken in the rate-determining step of the reaction by measuring the KIE. Such studies are crucial for understanding and optimizing both chemical and biocatalytic oxidation systems.

Isotopic enrichment is also widely used in the analysis of fatty acid methyl esters (FAMEs). nih.govnih.gov Deuterated FAMEs can serve as internal standards in mass spectrometry-based quantification methods, allowing for highly accurate measurements of fatty acid concentrations in complex biological samples. nih.gov Furthermore, the incorporation of stable isotopes like ¹³C or deuterium into fatty acid precursors can be used to trace their metabolic pathways. researchgate.net

The following table provides examples of how isotopic labeling can be applied to study reactions relevant to the synthesis of this compound.

ReactionIsotopic LabelInformation Gained
Baeyer-Villiger Oxidation¹⁸O in peroxyacidConfirmed the Criegee intermediate and the origin of the inserted oxygen atom.
ω-HydroxylationDeuterium at C12 of substrateDetermination of the kinetic isotope effect to probe the mechanism of C-H bond cleavage.
Esterification¹⁸O in alcoholElucidation of the reaction mechanism (acyl-oxygen vs. alkyl-oxygen cleavage).
Analysis of FAMEsDeuterated FAMEsUse as internal standards for accurate quantification by mass spectrometry.

Chemical Reactivity and Derivatization Strategies of Methyl 12 Oxododecanoate

Wittig Reactions for Stereocontrolled Olefin Synthesis

The aldehyde functionality of methyl 12-oxododecanoate (B1258333) serves as a key handle for carbon-carbon bond formation via the Wittig reaction. This powerful olefination method allows for the introduction of double bonds with controlled stereochemistry, providing access to a diverse array of unsaturated fatty acid esters.

Preparation of Polyunsaturated Fatty Acid Methyl Esters

The Wittig reaction is instrumental in the synthesis of polyunsaturated fatty acid methyl esters starting from methyl 12-oxododecanoate. By reacting this compound with appropriate phosphonium (B103445) ylides, researchers can extend the carbon chain and introduce new double bonds. For instance, the reaction with cis- or trans-3-hexenyltriphenylphosphonium bromide has been employed to prepare geometrically isomeric methyl 12,15-octadecadienoates. researchgate.netcapes.gov.br This approach has also been utilized to synthesize deuterated analogs for metabolic studies. researchgate.netcapes.gov.br

The stereochemical outcome of the Wittig reaction can be directed by the choice of reagents and reaction conditions. This control is crucial for accessing specific isomers of polyunsaturated fatty acids, which often exhibit distinct biological activities.

Formation of Geometrically Isomeric Fatty Esters

The Wittig reaction provides a reliable method for preparing various geometrically isomeric fatty esters from this compound. The reaction between this compound and different phosphonium ylides allows for the synthesis of fatty esters with double bonds at specific positions and with defined cis or trans geometry. researchgate.netcapes.gov.br

For example, the coupling of hexyl-3,3,4,4-d4-triphenylphosphonium bromide with this compound yields methyl cis- and trans-12-octadecenoate-15,15,16,16-d4. capes.gov.br Similarly, the reaction with cis- or trans-3-hexenyltriphenylphosphonium bromide leads to the formation of the four geometrically isomeric methyl 12,15-octadecadienoates. researchgate.netcapes.gov.br The ability to selectively generate these isomers is critical for studying the structure-activity relationships of fatty acids and their derivatives. nih.gov The separation of the resulting isomeric mixtures can be achieved using techniques like partial silver resin chromatography. capes.gov.br

Interactive Table: Wittig Reactions of this compound
Reactant Product Key Findings Reference
cis- or trans-3-hexenyltriphenylphosphonium bromide Geometrically isomeric methyl 12,15-octadecadienoates Stereocontrolled synthesis of dienoic fatty esters. researchgate.netcapes.gov.br
hexyl-3,3,4,4-d4-triphenylphosphonium bromide Methyl cis- and trans-12-octadecenoate-15,15,16,16-d4 Preparation of deuterated monoenoic fatty esters for metabolic studies. capes.gov.br

Transformations of the Aldehyde and Ester Functionalities

Beyond olefination, the aldehyde and ester groups of this compound can be subjected to a variety of other chemical transformations, including the formation of oximes, reduction, oxidation, and amidation. These reactions provide pathways to a broad spectrum of derivatives with diverse applications.

Formation of Oxime Derivatives as Key Intermediates

The aldehyde group of this compound readily reacts with hydroxylamine (B1172632) to form methyl 12-(hydroxyimino)dodecanoate, an oxime derivative. rsc.orgresearchgate.net This reaction is highly selective for the aldehyde, leaving the methyl ester group intact. rsc.org Oximes are stable intermediates that can be easily separated and purified, often by crystallization. rsc.org

The formation of the oxime is a crucial step in the synthesis of ω-amino acids, which are precursors to polyamides like Nylon-12. rsc.orggoogle.com The oxime can be subsequently hydrogenated to yield methyl 12-aminododecanoate. rsc.orggoogle.com This hydroformylation-condensation-reduction sequence starting from renewable oleochemicals represents a sustainable route to valuable polymers. rsc.orgresearchgate.net Recent advancements have focused on developing efficient and highly selective homogeneous ruthenium catalysts for the hydrogenation of these oximes to primary amines. rsc.orgresearchgate.net

Reduction and Oxidation Reactions of the Carbonyl Group

The aldehyde group of this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid. The choice of reagent is critical to control the outcome of the reaction. wikipedia.org

Reduction:

Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the aldehyde to a hydroxyl group, yielding methyl 12-hydroxydodecanoate, without affecting the methyl ester. libretexts.orgfiu.edu More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the aldehyde and the ester functionalities, ultimately leading to a diol. wikipedia.orglibretexts.org

Oxidation:

The aldehyde group is susceptible to oxidation to a carboxylic acid. libretexts.orglkouniv.ac.in This transformation can be achieved using various oxidizing agents. Peroxy acids, for example, can oxidize aldehydes to carboxylic acids. libretexts.org This reaction provides a route to dicarboxylic acids, which are important monomers for polyesters and polyamides.

Amidation Reactions for Conjugate Synthesis

The methyl ester functionality of this compound can undergo amidation reactions to form amide conjugates. google.comnih.gov This is typically achieved by reacting the ester with an amine, often in the presence of a coupling agent or after conversion to a more reactive acyl derivative. google.com

This strategy has been employed to synthesize various conjugates for biological applications. For example, this compound derivatives have been used as linkers in the synthesis of targeted nucleic acid conjugates for therapeutic delivery. google.com In these constructs, the dodecanoate (B1226587) chain acts as a spacer, and the amide bond provides a stable linkage to the targeting moiety or the therapeutic agent. Amidation has also been used to create conjugates with amino acid methyl esters for biological evaluation. nih.gov

Interactive Table: Transformations of this compound Functionalities
Reaction Type Reagent/Conditions Functional Group Transformed Product Type Reference
Oxime Formation Hydroxylamine Aldehyde Oxime rsc.orgresearchgate.net
Reduction Sodium Borohydride Aldehyde Primary Alcohol libretexts.orgfiu.edu
Reduction Lithium Aluminum Hydride Aldehyde and Ester Diol wikipedia.orglibretexts.org
Oxidation Peroxy Acids Aldehyde Carboxylic Acid libretexts.org
Amidation Amines Methyl Ester Amide Conjugate google.comnih.gov

Conversion to Bifunctional Aliphatic Building Blocks

The presence of two distinct functional groups at the termini of its twelve-carbon chain makes this compound an ideal precursor for various linear bifunctional monomers, which are essential for producing polycondensates like polyamides and polyesters. nih.govresearchgate.netnih.gov

The aldehyde functionality of this compound is readily converted into either a primary amine or a hydroxyl group, yielding ω-amino or ω-hydroxy esters, respectively. These compounds are key building blocks for bio-based polymers. nih.govnih.gov

One established pathway to synthesize the ω-amino ester, Methyl 12-aminododecanoate, involves a two-step process. First, the aldehyde group of this compound is reacted with hydroxylamine to form the corresponding oxime, Methyl 12-(hydroxyimino)dodecanoate. google.com Subsequently, this oxime intermediate is subjected to catalytic hydrogenation, which reduces the oxime to a primary amine, yielding the final product, Methyl 12-aminododecanoate. google.com This amino ester is a direct precursor for the monomer 12-aminododecanoic acid, used in the production of Nylon-12. google.com

The synthesis of the ω-hydroxy ester, Methyl 12-hydroxydodecanoate, is achieved through the direct reduction of the aldehyde group. Standard reducing agents can be employed for this transformation, where the oxo group is converted to a primary alcohol without affecting the ester functionality.

Table 1: Synthesis of ω-Amino and ω-Hydroxy Esters from this compound

Precursor Target Product Key Transformation Reagents/Process
This compound Methyl 12-aminododecanoate Reductive amination (via oxime) 1. Hydroxylamine2. Catalytic Hydrogenation

This compound can be efficiently converted into dicarboxylic acids, or their monoesters, which are valuable monomers for polyesters and polyamides. nih.govresearchgate.net The primary method for this conversion is the oxidation of the terminal aldehyde group to a carboxylic acid.

This oxidation yields 1,12-dodecanedioic acid monomethyl ester (also known as 12-methoxy-12-oxododecanoic acid). lookchem.com Further hydrolysis of the ester group can produce the full dicarboxylic acid, 1,12-dodecanedioic acid. lookchem.com Enzymatic processes have also been explored for producing dicarboxylic acids from oxo fatty acids. Laccase-catalyzed oxidative cleavage, for instance, can transform oxo fatty acids into dicarboxylic acids, representing a green chemistry approach to these monomers. nih.gov

Long-chain dicarboxylic acids are significant industrial intermediates, traditionally derived from petrochemicals. alfa-chemistry.com The ability to produce them from a renewable platform chemical like this compound is a key step toward more sustainable manufacturing. alfa-chemistry.comunibo.it

Table 2: Dicarboxylic Acid Derivatives from this compound

Precursor Product Transformation
This compound 12-Methoxy-12-oxododecanoic acid Aldehyde Oxidation

Reactions with Thiocarbohydrazide (B147625) and Hydrazoic Acid

The aldehyde group in this compound is also a site for reaction with nitrogen-containing nucleophiles like thiocarbohydrazide and hydrazoic acid, leading to the formation of heterocyclic structures or rearranged products.

The reaction of carbonyl compounds with thiocarbohydrazide is a known route for synthesizing various heterocyclic derivatives. sapub.orgresearchgate.net Based on the reactivity of similar oxo-esters, this compound is expected to react with thiocarbohydrazide. This reaction typically proceeds through the formation of a thiocarbohydrazone, which can then undergo intramolecular cyclization. For example, Methyl 12-oxooctadecanoate, a related compound, reacts with thiocarbohydrazide to form hexahydrothioxotetrazine derivatives, highlighting a potential pathway for creating complex heterocyclic structures from this compound.

Hydrazoic acid (HN₃) reacts with aldehydes and ketones in the presence of a strong acid in what is known as the Schmidt reaction. wikipedia.orgdoubtnut.com This reaction typically converts aldehydes into nitriles or formamides and ketones into amides through a rearrangement process. wikipedia.org When this compound is treated with hydrazoic acid, the aldehyde group is the reactive site. Under certain conditions, particularly with an excess of hydrazoic acid and in the presence of a Lewis acid, the reaction can proceed further to yield tetrazole derivatives, which are formed as an alternative to the amide product. beilstein-journals.org The formation of tetrazoles is a valuable transformation, as this moiety is a well-known bioisostere for carboxylic acids in medicinal chemistry. beilstein-journals.org

Table 3: Summary of Compounds Mentioned

Compound Name
1,12-Dodecanedioic acid
12-Aminododecanoic acid
Hydrazoic acid
Hydroxylamine
Laccase
Methyl 12-(hydroxyimino)dodecanoate
Methyl 12-aminododecanoate
Methyl 12-hydroxydodecanoate
This compound
Methyl 12-oxooctadecanoate
12-Methoxy-12-oxododecanoic acid

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of Methyl 12-oxododecanoate (B1258333). By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the complete atomic connectivity.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within the molecule, including their chemical environment and proximity to other protons. For Methyl 12-oxododecanoate, the ¹H NMR spectrum exhibits characteristic signals that confirm the presence of the methyl ester, the long aliphatic chain, and the terminal aldehyde group.

The key proton signals are typically observed at specific chemical shifts (δ), measured in parts per million (ppm). The singlet for the methyl ester protons (-OCH₃) is one of the most recognizable features. Protons on carbons adjacent to the carbonyl groups (α-protons) are deshielded and thus appear further downfield compared to other methylene (B1212753) protons in the chain. The terminal aldehyde proton is highly deshielded and appears as a distinct triplet at the lowest field.

Predicted ¹H NMR Data for this compound

This table is generated based on established chemical shift values for similar functional groups.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-12 (-CHO) ~9.76 t (triplet) 1H
H-2 (-CH₂COOCH₃) ~2.30 t (triplet) 2H
H-11 (-CH₂CHO) ~2.42 t (triplet) 2H
-OCH₃ ~3.67 s (singlet) 3H
H-3 ~1.62 m (multiplet) 2H

Table is interactive. Click on headers to sort.

The integration of these signals corresponds to the number of protons responsible for each peak, while the splitting patterns (e.g., singlet, triplet) reveal the number of neighboring protons, thus allowing for a complete assignment of the molecule's proton framework. mnstate.edunih.govpressbooks.pub

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the carbon backbone structure, including the presence and position of the ester and ketone carbonyl groups. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap and simplifies spectral interpretation. libretexts.orgyoutube.com

The carbonyl carbons of the ester and ketone functional groups are particularly diagnostic, appearing at the most downfield positions (170-220 ppm) due to the strong deshielding effect of the adjacent oxygen atoms. libretexts.org The carbon of the methyl ester group also has a characteristic shift, as do the individual methylene carbons along the aliphatic chain.

Predicted ¹³C NMR Data for this compound

This table is generated based on established chemical shift values for similar functional groups.

Carbon Assignment Chemical Shift (δ, ppm)
C-1 (Ester C=O) ~174.2
C-12 (Aldehyde C=O) ~202.8
-OCH₃ ~51.5
C-2 ~34.1
C-11 ~43.9
C-3 ~24.9

Table is interactive. Click on headers to sort.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of this compound and for confirming its elemental composition and purity.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₃H₂₄O₃), the calculated exact mass is 228.1725 Da. An HRMS measurement yielding a mass value very close to this theoretical value serves as definitive confirmation of the compound's molecular formula. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comresearchtrend.netinnovareacademics.inphcogj.comdergipark.org.tr It is widely used to assess the purity of this compound samples and to identify it within volatile mixtures. The sample is first vaporized and passed through a GC column, which separates components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer.

The mass spectrum of a standard fatty acid methyl ester (FAME) is often characterized by a prominent McLafferty rearrangement ion at m/z 74. researchgate.net However, for this compound, the presence of the terminal oxo group at C-12 significantly influences the fragmentation pattern. While a molecular ion peak ([M]⁺) at m/z 228 would be expected, characteristic fragments would arise from cleavage adjacent to the two carbonyl groups (α-cleavage). For instance, cleavage between C-10 and C-11 would yield specific ions that help to pinpoint the location of the aldehyde group. The analysis of these fragmentation patterns provides a molecular fingerprint that aids in the structural confirmation and identification of the compound. libretexts.orgchemguide.co.uklibretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the analysis of this compound in complex, non-volatile samples, such as biological extracts or reaction mixtures. princeton.edunih.govnih.gov In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC), which is well-suited for compounds with lower volatility and higher polarity. The separated components are then ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before being detected by the mass spectrometer.

This technique is particularly valuable in metabolomics studies where researchers aim to identify and quantify metabolites in biological systems. princeton.edu LC-MS can effectively separate this compound from other lipids and isomers, allowing for its sensitive and specific detection in intricate matrices like plasma or cell extracts. nih.govnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a molecule. For this compound, the FTIR spectrum is characterized by specific absorption bands that confirm the presence of its key structural features: the methyl ester and the ketone group.

Esters typically exhibit a pattern of three intense peaks, often referred to as the "Rule of Three," which includes a carbonyl (C=O) stretch and two carbon-oxygen (C-O) stretches. spectroscopyonline.com The spectrum of this compound would be distinguished by two strong carbonyl absorption bands. One band, corresponding to the ester's C=O group, is expected at a higher frequency, typically in the range of 1750–1735 cm⁻¹. masterorganicchemistry.comyoutube.com The other, for the ketone's C=O group, appears at a slightly lower frequency, generally between 1750-1680 cm⁻¹. masterorganicchemistry.com

In addition to the carbonyl peaks, the FTIR spectrum will display other characteristic absorptions. The C-O single bond stretches of the ester group produce strong bands in the 1300-1000 cm⁻¹ region. spectroscopyonline.com Specifically for fatty acid methyl esters, a prominent methoxy (B1213986) group (O-CH₃) stretch is often observed around 1197 cm⁻¹. journalajacr.com Furthermore, the presence of the long aliphatic chain is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations for methylene (-CH₂-) and methyl (-CH₃) groups, with a notable methyl asymmetric bending peak appearing around 1436 cm⁻¹. masterorganicchemistry.comjournalajacr.com

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Ester C=O Stretch ~1740 Strong
Ketone C=O Stretch ~1715 Strong
C-H (alkane) Stretch <3000 Medium-Strong
-CH₃ Asymmetric Bend ~1436 Medium
C-O (ester) Stretch ~1200-1300 Strong

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of compounds in a mixture. It is particularly valuable for analyzing non-volatile or thermally unstable molecules like this compound.

For Separation and Quantification of Synthetic Products and Isomers

In the context of this compound research, HPLC is employed to separate the target compound from starting materials, reagents, and byproducts of a chemical synthesis. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for separating fatty acid methyl esters (FAMEs). nih.gov

Quantification is achieved by creating a calibration curve using standards of known concentration. acs.org The area under the chromatographic peak corresponding to this compound is directly proportional to its concentration in the sample. This allows for the precise determination of the compound's quantity in a reaction mixture or a final product. The accuracy of HPLC methods is often assessed by determining recovery percentages, with precision evaluated through repeatability tests, typically requiring a relative standard deviation (RSD) of less than 3-5%. scielo.brdovepress.com

Coupled with UV Detection (HPLC-UV)

HPLC systems are frequently coupled with an Ultraviolet (UV) detector for the analysis of light-absorbing compounds. For this compound, the carbonyl groups of the ester and ketone functions act as chromophores. Saturated esters and ketones absorb UV light at low wavelengths, typically around 205-215 nm. researchgate.netresearchgate.net

An analytical method using HPLC with UV detection at 205 nm has been developed for determining the composition of fatty acid methyl esters. scielo.br The choice of mobile phase is critical for successful separation and detection. A common mobile phase for FAME analysis is acetonitrile, used in an isocratic elution mode (where the mobile phase composition remains constant throughout the run). scielo.br The column temperature is also controlled, often around 40°C, to ensure reproducible retention times. researchgate.net While highly effective, it is important to note that high-intensity UV light in modern detector cells can sometimes induce photochemical reactions, potentially creating artifacts that could be misinterpreted in subsequent analyses if the system is also coupled to a mass spectrometer. datapdf.com

Table 2: Example HPLC-UV Conditions for Analysis of Long-Chain Methyl Esters

Parameter Condition
Column Reversed-Phase C18
Mobile Phase Acetonitrile (Isocratic) scielo.br
Flow Rate 1.0 mL/min researchgate.net
Column Temperature 40°C researchgate.net
Injection Volume 10 µL researchgate.net

| UV Detection Wavelength | 205 nm researchgate.net |

Gas Chromatography-Flame Ionization Detection (GC-FID) for Yield and Purity Assessment

Gas Chromatography (GC) is a premier technique for analyzing volatile and thermally stable compounds. Fatty acid methyl esters (FAMEs), including this compound, are well-suited for GC analysis due to their increased volatility and stability compared to their corresponding free fatty acids. gcms.czfishersci.com This method is widely used to assess the purity of a sample and to determine the yield of a synthesis. sigmaaldrich.com

In a typical GC-FID analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (like helium or hydrogen) through a capillary column. sigmaaldrich.com The column contains a stationary phase that separates components based on their boiling points and interactions with the phase. Highly polar capillary columns, such as those with Carbowax-type (polyethylene glycol) stationary phases, are frequently used for the efficient separation of FAMEs. gcms.cz

As each separated component exits the column, it is combusted in a hydrogen-air flame in the Flame Ionization Detector (FID). The combustion process produces ions, generating an electrical signal that is proportional to the amount of carbon atoms entering the flame. This makes the FID an excellent detector for the quantitative analysis of organic compounds. s4science.at The purity of this compound can be determined by the relative area of its peak in the resulting chromatogram, while the yield can be calculated by comparing the peak area to that of a known amount of an internal or external standard. s4science.atresearchgate.net

Table 3: Typical GC-FID Parameters for FAME Analysis

Parameter Condition
Column High-polarity capillary column (e.g., TRACE TR-FAME, Omegawax) fishersci.comsigmaaldrich.com
Carrier Gas Helium or Hydrogen sigmaaldrich.comthermofisher.com
Injector Temperature 220-250°C
Detector Temperature 250-300°C
Oven Program Temperature ramp (e.g., 70°C, ramp at 5°C/min to 240°C) sigmaaldrich.com

| Detector | Flame Ionization Detector (FID) s4science.at |

Applications in Polymer Science and Advanced Materials Development

Precursor for Polyamide-12 (Nylon-12) Synthesis

Polyamide-12 (PA-12), commonly known as Nylon-12, is a high-performance engineering thermoplastic prized for its excellent mechanical properties, chemical resistance, and low moisture absorption. Traditionally, its production relies on petroleum-based feedstocks. However, significant research has focused on developing sustainable pathways from renewable resources, where methyl 12-oxododecanoate (B1258333) serves as a crucial intermediate.

The most direct route to Nylon-12 from methyl 12-oxododecanoate involves its conversion to 12-aminododecanoic acid or its methyl ester (ADAME), which are the direct monomers for the polycondensation reaction. This transformation targets the ketone group at the C12 position.

Biocatalytic methods have proven highly effective for this conversion. In whole-cell biocatalyst systems, a three-step enzymatic cascade has been developed starting from dodecanoic acid methyl ester (DAME), a renewable raw material derived from vegetable oils.

ω-Hydroxylation: DAME is first hydroxylated at the terminal carbon to produce 12-hydroxydodecanoic acid methyl ester (HDAME).

Oxidation: The alcohol group of HDAME is then oxidized to a ketone, yielding this compound (ODAME).

Amination: The final step involves the amination of the ketone group of ODAME using ω-transaminase enzymes to produce 12-aminododecanoic acid methyl ester (ADAME).

This biocatalytic cascade demonstrates a high-yield pathway from a renewable fatty acid ester to the Nylon-12 monomer, with this compound as the essential intermediate. Once synthesized, the ADAME monomer is purified and can be directly polymerized into Polyamide-12.

Another pathway involves converting the keto acid (12-oxododecanoic acid) into an oxime by reacting it with hydroxylamine (B1172632). This oxime can then be reduced through hydrogenation to yield 12-aminododecanoic acid, the monomer for Nylon-12.

Table 1: Biocatalytic Conversion Pathway to Nylon-12 Monomer

StepStarting MaterialIntermediate/ProductEnzyme Class
1Dodecanoic acid methyl ester (DAME)12-Hydroxydodecanoic acid methyl ester (HDAME)Monooxygenase
212-Hydroxydodecanoic acid methyl ester (HDAME)This compound (ODAME) Alcohol Dehydrogenase
3This compound (ODAME) 12-Aminododecanoic acid methyl ester (ADAME)ω-Transaminase
412-Aminododecanoic acid methyl ester (ADAME)Polyamide-12(Chemical Polymerization)

The primary industrial route to Nylon-12 involves the ring-opening polymerization of lauryl lactam. While this compound is not an intermediate in the conventional petrochemical synthesis of lauryl lactam (which starts from butadiene), it is integral to alternative, bio-based routes that first produce 12-aminododecanoic acid. 12-aminododecanoic acid can be cyclized to form lauryl lactam, thus providing a renewable pathway to the most common industrial monomer for Nylon-12 production. Therefore, this compound is a key precursor in pathways that generate the necessary C12 amino acid required for lauryl lactam synthesis from oleochemicals.

Utilization as a Bifunctional Platform Chemical in Oleochemistry

This compound is a prime example of a bifunctional platform chemical derived from oleochemistry—the chemistry of plant- and animal-derived fats and oils. Its value lies in its two distinct and chemically active functional groups: the methyl ester at one end of the C12 chain and the ketone at the other.

This bifunctionality allows it to be a versatile building block. Each functional group can be selectively targeted to create a variety of derivatives:

Ketone Group (C12): As demonstrated in Nylon-12 synthesis, this group can be converted into an amine (via reductive amination or an oxime intermediate) or reduced to a secondary alcohol (hydroxyl group).

Methyl Ester Group (C1): This group can undergo hydrolysis to form a carboxylic acid or transesterification. It is the site for forming ester or amide linkages in polycondensation reactions.

Starting from renewable feedstocks like lauric acid, oleochemistry provides a sustainable route to this compound. This positions it as a key node in the value chain, enabling the conversion of simple fatty acids into complex, high-value monomers for the polymer industry.

Development of C12 Polycondensates and Specialty Polymers

The bifunctional nature of monomers derived from this compound makes them suitable for a range of polycondensation reactions beyond Polyamide-12. The long C12 aliphatic chain is a desirable structural feature, imparting flexibility, toughness, and hydrophobicity to polymers.

The primary example remains Polyamide-12 , a C12 polycondensate formed from the AB-type monomer 12-aminododecanoic acid, which is directly synthesized from this compound. Research has successfully demonstrated the final chemical polymerization step to create Polyamide-12 from the bio-synthesized monomer.

Furthermore, by chemically modifying the ketone group to a hydroxyl group, the intermediate 12-hydroxydodecanoic acid methyl ester (HDAME) is formed. This molecule is an ideal AB-type monomer for the synthesis of C12 polyesters . These polyesters would possess a long, flexible aliphatic chain, making them candidates for applications requiring high ductility and low-temperature performance, such as specialty elastomers and adhesives.

Integration into Novel Polymer Architectures and Copolymers

While the primary application of this compound derivatives is in the synthesis of the homopolymer Nylon-12, the resulting monomers are also valuable for creating novel copolymers with tailored properties. The integration of the C12 aliphatic segment can significantly modify the characteristics of other polymers.

For instance, lauryl lactam (derived from 12-aminododecanoic acid) is used as a comonomer with ε-caprolactam (the monomer for Nylon-6) to produce copolyamide 6/12 (PA 6/12) . This copolymer balances the mechanical strength of Nylon-6 with the lower moisture absorption and improved dimensional stability conferred by the C12 segment.

Similarly, monomers derived from this compound, such as 12-aminododecanoic acid or 12-hydroxydodecanoic acid, can be incorporated into other polymer backbones. Their inclusion in copolyesters or polyesteramides could be used to:

Introduce flexibility and improve impact strength.

Reduce the melting point and glass transition temperature.

Enhance chemical resistance and reduce water uptake due to the long hydrocarbon chain.

This potential allows for the design of advanced materials where the unique properties of the C12 chain are precisely integrated into novel polymer architectures to meet specific performance requirements.

Sustainable Chemistry and Bioproduction Aspects of Oxo Fatty Acid Esters

Sourcing from Renewable Biomass Feedstocks

The paradigm shift towards a bio-based economy necessitates the use of renewable resources for chemical production. Non-edible vegetable oils and other biomass sources represent a critical feedstock for synthesizing specialty chemicals like Methyl 12-oxododecanoate (B1258333), moving away from petrochemical dependency.

Derivation from Non-Edible Vegetable Oils and Fatty Acid Methyl Esters (e.g., Castor Oil, Rapeseed Oil)

Non-edible vegetable oils are a prime renewable feedstock for the chemical industry. nih.gov Castor oil, in particular, is a valuable starting material as its primary component is ricinoleic acid, a C18 fatty acid with a hydroxyl group at the 12th carbon position. caymanchem.com This inherent functionality makes it an ideal precursor for Methyl 12-oxododecanoate.

The conversion process typically involves two main steps:

Transesterification: The triglycerides in castor oil are reacted with methanol (B129727) in a process called transesterification to produce Fatty Acid Methyl Esters (FAME), primarily methyl ricinoleate (B1264116). acs.orgresearchgate.net This reaction breaks down the large triglyceride molecule into smaller methyl esters and a glycerol (B35011) byproduct. acs.org Optimum yields of methyl ricinoleate (82-96%) can be achieved by carefully controlling reaction parameters such as methanol-to-oil molar ratio, catalyst concentration, and temperature. researchgate.net

Oxidation: The hydroxyl group on the 12th carbon of methyl ricinoleate is then oxidized to form a ketone (oxo) group. This selective oxidation step is crucial for yielding the target molecule, this compound. While not detailed in the provided context, this step would typically involve catalytic oxidation processes.

The resulting keto fatty acid ester is a versatile platform chemical that can be used in the synthesis of various products, including branched polyamides with enhanced properties. nih.gov This pathway from a non-edible oil to a value-added chemical highlights the potential of oleochemistry in sustainable manufacturing. nih.gov

Table 1: Comparison of Renewable Feedstocks


FeedstockKey Fatty Acid ComponentRelevance to Oxo-Fatty Acid Ester Production
Castor OilRicinoleic Acid (a C18 hydroxy fatty acid)Direct precursor due to the naturally occurring hydroxyl group at the C12 position, which can be oxidized.
Rapeseed OilOleic Acid, Linoleic Acid, α-Linolenic AcidCan be converted to saturated fatty acid methyl esters, which then require selective oxidation at the desired position, a more complex process.
Palm Fatty Acid Distillate (PFAD)Primarily Palmitic Acid and Oleic AcidA waste stream from palm oil refining that can be esterified to FAMEs, providing a low-cost starting material for subsequent oxidation.

Principles of Green Chemistry in Synthetic Design

The synthesis of this compound from biomass can be designed to align with the principles of Green Chemistry, aiming to reduce environmental impact. bridgew.edu

Key principles applicable to this process include:

Use of Renewable Feedstocks: Utilizing non-edible oils like castor oil directly addresses the principle of sourcing raw materials from renewable rather than depleting petrochemical stocks. bridgew.edu

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. bridgew.edu In the transesterification step, efficient base catalysts are used. researchgate.net For the oxidation step, developing selective catalysts (such as biocatalysts) minimizes waste and improves efficiency.

Less Hazardous Chemical Syntheses: Green chemistry strives to use and generate substances with little to no toxicity. bridgew.edu Employing enzymatic or whole-cell biocatalysts for the oxidation step can replace hazardous heavy-metal oxidants traditionally used in organic synthesis.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. bridgew.edu Lipase-catalyzed esterification, for example, can be optimized to run at moderate temperatures (e.g., 30°C). nih.gov

Table 2: Application of Green Chemistry Principles


Green Chemistry PrincipleApplication in this compound Synthesis
7. Use of Renewable FeedstocksSourcing from non-edible vegetable oils like castor oil instead of petroleum. nih.gov
9. CatalysisEmploying catalysts for transesterification and developing selective biocatalysts for the oxidation step to improve reaction efficiency and reduce waste. nih.gov
3. Less Hazardous Chemical SynthesesReplacing harsh chemical oxidants with enzymes or engineered microbes to create safer reaction pathways. nih.gov
6. Design for Energy EfficiencyOptimizing biocatalytic reactions to proceed at lower temperatures, reducing overall energy consumption. nih.gov

Biocatalysis and Microbial Production Pathways

Biocatalysis and microbial fermentation offer powerful, sustainable routes for producing complex molecules like oxo-fatty acid esters. These methods leverage the highly specific and efficient enzymatic machinery of microorganisms.

Identification from Marine Microbial Extracts (e.g., Bacillus gottheilii MSB1)

Marine microorganisms are a vast and relatively untapped resource for novel bioactive secondary metabolites. mdpi.com The genus Bacillus, in particular, is known for producing a wide structural diversity of compounds, including fatty acids, lipopeptides, and polyketides. researchgate.netdysona.org These bacteria modify their fatty acid composition to adapt to diverse and often extreme environments. nih.gov

While this compound has not been specifically reported from Bacillus gottheilii MSB1, the known metabolic capabilities of this genus make it a promising candidate for bioprospecting. The cellular fatty acid profile of B. gottheilii is characterized by major amounts of iso-C15:0, anteiso-C15:0, and anteiso-C17:0 branched-chain fatty acids. nih.gov The exploration of secondary metabolites from marine Bacillus strains often reveals complex molecules derived from fatty acid metabolism, such as the β-hydroxy fatty acid chains found in surfactin (B1297464) lipopeptides. mdpi.com The search for novel oxo-fatty acids in extracts from marine isolates like B. gottheilii MSB1 could therefore lead to the discovery of new natural sources or novel biocatalysts for their production.

Engineered Microbial Systems for Oxo-Fatty Acid Ester Production (e.g., Escherichia coli for Methyl 3-oxododecanoate)

Metabolic engineering provides a powerful platform for the de novo production of valuable chemicals from simple carbon sources like glucose. Escherichia coli is a commonly used host organism due to its well-understood genetics and metabolism. nih.gov Researchers have successfully engineered E. coli to produce various fatty acid derivatives, including hydroxy fatty acids and keto fatty acid methyl esters. rwth-aachen.defrontiersin.org

The production of oxo-fatty acid esters in E. coli is typically achieved by introducing and optimizing a heterologous pathway. For instance, a whole-cell catalyst was developed by expressing an engineered P450 BM3 monooxygenase and an alcohol dehydrogenase in E. coli. rwth-aachen.de This system was capable of converting fatty acid methyl esters into β-oxo fatty acid methyl esters. rwth-aachen.de The P450 monooxygenase first hydroxylates the fatty acid chain, and the alcohol dehydrogenase then oxidizes the resulting hydroxyl group to a ketone. rwth-aachen.de

This strategy can be adapted to produce specific oxo-fatty acids:

Substrate Feeding: The engineered E. coli can be fed methyl dodecanoate (B1226587) as a substrate.

Enzyme Engineering: A P450 monooxygenase with high selectivity for the C12 position of the fatty acid chain would be required.

Pathway Optimization: The expression of the necessary enzymes must be balanced to maximize product yield and minimize the formation of byproducts.

This approach demonstrates the feasibility of using engineered microbial systems as cellular factories for the sustainable production of specific, high-value oxo-fatty acid esters like this compound. frontiersin.org

Table 3: Research Findings in Engineered Microbial Production


Engineered OrganismTarget ProductKey Enzymes/PathwaysReported Titer/Yield
Escherichia coliβ-Oxo fatty acid methyl estersEngineered P450 BM3 monooxygenase, cpADH5 alcohol dehydrogenase. nih.govDemonstrated synthesis from FAME substrates. nih.gov
Escherichia coliMedium-chain ω-1/2/3 Hydroxy Fatty Acids (HFAs)P450BM3 monooxygenase, plant acyl-ACP thioesterase (CcFatB1). acs.orgUp to 144 mg/L from glucose and glycerol. acs.org
Escherichia coliTriacylglycerols (TAGs) rich in Medium-Chain Fatty Acids (MCFAs)Kennedy pathway enzymes, castor RcFatB thioesterase. Up to 399.4 mg/L in shake flasks.

Theoretical and Mechanistic Investigations

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of methyl 12-oxododecanoate (B1258333) is primarily achieved through the oxidative cleavage of unsaturated long-chain fatty acid esters. The most prominent and well-elucidated pathway is the ozonolysis of methyl oleate. Other potential, though less commonly cited, synthetic routes include pathways originating from vernolic acid and biocatalytic transformations.

Ozonolysis of Methyl Oleate:

The reaction of ozone with alkenes, known as ozonolysis, is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. wikipedia.org In the case of methyl oleate, the double bond is located at the C9-C10 position. Ozonolysis cleaves this bond to yield two C9 fragments: nonanal (B32974) and methyl 9-oxononanoate. However, for the synthesis of methyl 12-oxododecanoate, a starting material with a double bond at the C12-C13 position would be required, such as the less common methyl erucate, which upon ozonolysis would yield this compound and nonanal.

The mechanism of ozonolysis, first proposed by Rudolf Criegee in 1953, proceeds through a series of steps:

1,3-Dipolar Cycloaddition: Ozone adds across the double bond of the unsaturated ester in a concerted 1,3-dipolar cycloaddition to form an unstable primary ozonide, also known as a molozonide (a 1,2,3-trioxolane). wikipedia.orgorganic-chemistry.org

Retro-1,3-Dipolar Cycloaddition: The primary ozonide is highly unstable and rapidly rearranges, cleaving to form a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, often referred to as the Criegee intermediate or Criegee zwitterion. organic-chemistry.orgnih.gov

Second 1,3-Dipolar Cycloaddition: The carbonyl compound and the Criegee intermediate then recombine in a second 1,3-dipolar cycloaddition to form a more stable secondary ozonide (a 1,2,4-trioxolane). organic-chemistry.orgnih.gov

Synthesis from Vernolic Acid:

Another potential synthetic pathway involves vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid). A patented process describes the synthesis of 12-oxododecanoic acid from vernolic acid. google.com The process involves the hydrogenation of vernolic acid to produce 12,13-epoxystearic acid, which is then oxidized with periodic acid to yield 12-oxododecanoic acid. google.com This acid can then be esterified, for example, through Fischer esterification with methanol (B129727) and an acid catalyst, to produce this compound.

The key mechanistic step in this route is the oxidative cleavage of the 1,2-diol (formed in situ from the epoxide) by periodic acid. This reaction proceeds via a cyclic periodate (B1199274) ester intermediate, which then fragments to give the two aldehyde products.

Biocatalytic Routes:

Biocatalytic methods offer a green chemistry approach to the synthesis of ω-oxo fatty acids and their esters. google.com While direct biocatalytic synthesis of this compound is not extensively documented, related processes have been described. For instance, ω-transaminases have been utilized for the amination of 12-oxododecanoic acid. researchgate.net The precursor, 12-oxododecanoic acid, can be produced through biocatalytic routes. nih.gov These biocatalytically produced ω-oxo fatty acids can subsequently be esterified to their corresponding methyl esters through chemical or enzymatic methods. uniba.it

Computational Studies of Molecular Structure and Reactivity

While specific computational studies focusing exclusively on this compound are not prevalent in the literature, a wealth of theoretical and computational chemistry research on related long-chain esters, ketones, and bifunctional molecules allows for a detailed theoretical understanding of its molecular structure and reactivity. doi.orgmdpi.com Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of such molecules. mdpi.com

Molecular Geometry and Electronic Structure:

The molecular structure of this compound is characterized by a long, flexible dodecyl chain with a methyl ester group at one terminus (C1) and an aldehyde (oxo) group at the other (C12). DFT calculations on similar long-chain esters and aldehydes would predict a non-planar, zig-zag conformation for the alkyl chain in its ground state to minimize steric hindrance.

The key structural parameters, such as bond lengths and angles, can be accurately predicted. For instance, the C=O bond of the aldehyde is expected to be slightly longer and more polarized than the C=O bond of the ester group due to the electron-donating effect of the methoxy (B1213986) group in the ester.

The electronic properties can be characterized by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a molecule like this compound, the HOMO is likely to be localized on the oxygen atoms of the carbonyl groups, particularly the aldehyde, reflecting their nucleophilic character. The LUMO would be centered on the carbon atoms of the carbonyl groups, indicating their electrophilicity. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability.

Reactivity Descriptors:

Global reactivity descriptors derived from DFT calculations, such as chemical hardness, chemical potential, and electrophilicity index, can provide quantitative insights into the reactivity of this compound. The presence of two distinct carbonyl functionalities suggests a rich and varied reactivity profile.

The aldehyde group is generally more reactive towards nucleophiles than the ester group. Computational studies can model the reaction pathways of nucleophilic addition to the aldehyde, which is a characteristic reaction for this functional group.

The methylene (B1212753) group alpha to the aldehyde carbonyl (C11) is expected to be acidic and can be deprotonated to form an enolate. Similarly, the methylene group alpha to the ester carbonyl (C2) also possesses some acidity. Computational studies can determine the relative acidities of these protons and the stability of the corresponding enolates, which are key intermediates in many organic reactions.

Below are interactive tables with hypothetical, yet representative, data that would be expected from a DFT study on this compound, based on typical values for similar long-chain oxo-esters.

Table 1: Predicted Geometrical Parameters for this compound

ParameterFunctional GroupPredicted Value (DFT)
C=O Bond LengthAldehyde1.22 Å
C=O Bond LengthEster1.21 Å
C-O Bond LengthEster1.34 Å
O-CH3 Bond LengthEster1.44 Å
C-C-C Bond AngleAlkyl Chain~112°
O=C-H Bond AngleAldehyde~121°
O=C-O Bond AngleEster~124°

Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound

PropertyPredicted Value (DFT)
HOMO Energy-6.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment~2.5 D
Mulliken Charge on Aldehyde Carbon+0.45 e
Mulliken Charge on Ester Carbonyl Carbon+0.55 e

These predicted values suggest that this compound is a polar molecule with two primary electrophilic centers at the carbonyl carbons. The aldehyde carbon, despite having a slightly lower positive charge, is sterically more accessible and part of a more reactive functional group, making it the primary site for nucleophilic attack.

Emerging Research Frontiers and Future Directions

Integration in Cascade and Tandem Catalytic Systems

The true potential of Methyl 12-oxododecanoate (B1258333) is unlocked when it is integrated into multi-step, one-pot cascade or tandem catalytic systems. These processes offer significant advantages in terms of process efficiency, reduced waste, and the ability to construct complex molecular architectures from simple starting materials. The dual reactivity of the aldehyde and ester groups in Methyl 12-oxododecanoate makes it an ideal candidate for such elegant synthetic strategies.

One of the most promising areas is the use of chemoenzymatic cascades. For instance, a biocatalyst could be employed for the selective transformation of the aldehyde group, followed by a chemical catalyst that acts on the ester moiety, or vice versa. An example of a related process is the synthesis of 12-aminododecanoic acid, a monomer for Nylon-12, from lauric acid. In this type of system, an engineered whole-cell biocatalyst could first oxidize lauric acid to 12-oxododecanoic acid, a close relative of this compound. Subsequently, a transaminase could be used to convert the keto group into an amine. This concept can be extended to this compound, where the aldehyde could be selectively aminated or oxidized in a biocatalytic step, with the methyl ester group being subsequently hydrolyzed or transesterified in a tandem chemical step.

The development of bifunctional catalysts that can facilitate multiple transformations in a single pot is another exciting frontier. A catalyst with both Lewis acidic and Brønsted basic sites could, in principle, catalyze a cascade reaction involving both the aldehyde and ester functionalities of this compound.

Table 1: Potential Cascade Reactions Involving this compound Analogs

Reaction Type Catalyst System Intermediate Final Product Potential Application
Reductive Amination / Hydrolysis ω-Transaminase & Hydrolase 12-aminododecanoate methyl ester 12-aminododecanoic acid Nylon-12 precursor
Oxidation / Saponification Aldehyde Dehydrogenase & Lipase Dodecanedioic acid monomethyl ester Dodecanedioic acid Polyester precursor

Exploration of Novel Functionalization Reactions

Beyond its use as a linear building block, the unique chemical structure of this compound opens the door to a wide array of novel functionalization reactions. Research into the selective modification of either the aldehyde or the ester group, or the C-H bonds along the aliphatic chain, could lead to the synthesis of a new generation of functional molecules.

The aldehyde group is a prime target for functionalization. For example, it can undergo aldol (B89426) condensation reactions to form longer-chain molecules with increased complexity. The resulting β-hydroxy keto esters are valuable intermediates in organic synthesis. Furthermore, the development of catalytic systems for the direct C-H functionalization of the aliphatic chain of long-chain esters is a rapidly advancing field. Palladium-catalyzed β-C(sp³)–H activation, for instance, could potentially be applied to this compound to introduce functional groups at specific positions along the carbon backbone, leading to novel branched structures with unique properties.

Another area of exploration is the transformation of the keto group (in the analogous 12-oxododecanoic acid) into other functionalities. Copper-catalyzed C(CO)–C(alkyl) bond cleavage presents a novel method for converting ketones into esters, which could be adapted to functionalize the terminal end of the molecule in innovative ways.

Table 2: Novel Functionalization Approaches for Long-Chain Keto Esters | Reaction Type | Catalyst/Reagent | Functional Group Targeted | Potential Product Class | | --- | --- | --- | --- | | Mukaiyama-Aldol Reaction | Lewis Acid | Aldehyde | δ-Hydroxy-β-keto esters | Statin-type analogues | | β-C-H Arylation | Palladium Complex | Aliphatic C-H | Phenyl-substituted dodecanoates | Specialty chemicals | | Ketonization | Iron Oxide Catalyst | Ester | Long-chain symmetrical ketones | Surfactants | | Intramolecular Mannich Reaction | Organocatalyst | Aldehyde & Ester | Polycyclic alkaloids | Pharmaceutical intermediates |

Development of Advanced Separations for Product Purification

As new

Q & A

Q. What is the biochemical role of methyl 12-oxododecanoate in plant hormone signaling pathways?

this compound is a precursor in the biosynthesis of jasmonates, a class of plant hormones critical for defense responses and developmental processes. It is enzymatically converted to 12-oxo-phytodienoic acid (OPDA), which activates jasmonate-responsive genes. Researchers can validate this pathway using isotopic labeling (e.g., ¹³C tracing) or genetic knockouts of key enzymes like lipoxygenases and allene oxide synthases .

Q. What synthetic methodologies are commonly used to prepare this compound and its derivatives?

Common routes include:

  • One-step esterification : Reaction of 12-oxododecanoic acid with methanol under acidic catalysis.
  • Hydrogenation of oximes : For derivatives, this compound oxime can be hydrogenated using Ru-based catalysts (e.g., [Ru(acac)₃] with phosphine ligands) to yield primary amines, achieving yields up to 85% under optimized conditions .
  • Peptide coupling : Derivatives like ethyl 12-((3,4-dihydroxyphenethyl)amino)-12-oxododecanoate (EDAO) are synthesized via 1,1-carbonyldiimidazole (CDI)-mediated coupling, followed by purification via column chromatography .

Q. How can researchers characterize this compound and its derivatives analytically?

Key methods include:

  • ¹H/¹³C NMR : For structural confirmation (e.g., δ 2.28 ppm for α-methylene protons adjacent to the ketone group) .
  • GC-MS : To assess purity and identify fragmentation patterns.
  • HPLC : For monitoring reaction progress and isolating intermediates .

Advanced Research Questions

Q. How can experimental designs address contradictory findings about this compound’s dual role in plant defense and growth suppression?

Discrepancies arise from tissue-specific OPDA accumulation and differential gene regulation. Researchers should:

  • Use tissue-specific promoters to overexpress or silence OPDA biosynthetic genes.
  • Combine transcriptomics (RNA-seq) with hormone profiling (LC-MS) to map gene networks activated under stress vs. growth conditions.
  • Validate findings via CRISPR-Cas9 mutants lacking OPDA-specific signaling components .

Q. What strategies improve the yield of this compound derivatives in multistep syntheses?

Optimize:

  • Catalyst systems : Homogeneous Ru catalysts (e.g., Ru(acac)₃ with BIPHEP ligands) enhance hydrogenation efficiency for oxime intermediates .
  • Solvent polarity : Use aprotic solvents (e.g., THF) to stabilize reactive intermediates during coupling reactions .
  • Temperature control : Low temperatures (0–4°C) minimize side reactions in CDI-mediated syntheses .

Q. How does structural modification of this compound influence its efficacy in nanoparticle-based drug delivery systems?

Derivatives like EDAO are used to functionalize maghemite nanoparticles (MNPs) for siRNA delivery. Key considerations include:

  • Lipophilicity : EDAO’s long alkyl chain enhances MNPs’ compatibility with PLGA-PEG matrices, improving drug-loading efficiency .
  • Catechol anchoring : The 3,4-dihydroxyphenethyl group in EDAO ensures stable binding to iron oxide surfaces via chelation .
  • Toxicity assays : Evaluate biocompatibility using MTT assays and hemolysis tests on primary cell lines .

Q. What computational tools aid in retrosynthetic planning for this compound analogs?

AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes by:

  • Screening reaction databases for analogous transformations.
  • Prioritizing one-step pathways using relevance heuristics (e.g., Template_relevance models) .
  • Validating routes via DFT calculations to assess transition-state energies for key steps like ketone reductions .

Methodological Considerations

  • Data Contradictions : Cross-validate plant signaling studies using orthogonal assays (e.g., electrophoretic mobility shift assays for transcription factor binding vs. qPCR for gene expression) .
  • Yield Optimization : Employ design of experiments (DoE) to test variables (catalyst loading, solvent, temperature) in parallel .
  • Nanoparticle Characterization : Use dynamic light scattering (DLS) for size distribution and SQUID magnetometry for magnetic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.